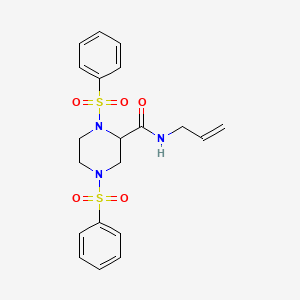![molecular formula C30H30N2O2S2 B5166814 N-[2-methyl-4-[4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]cyclohexyl]phenyl]thiophene-2-carboxamide](/img/structure/B5166814.png)
N-[2-methyl-4-[4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]cyclohexyl]phenyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-methyl-4-[4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]cyclohexyl]phenyl]thiophene-2-carboxamide is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives often involves multicomponent reactions and ring-forming processes. Common synthetic methods include the Paal-Knorr synthesis, Gewald reaction, and Fiesselmann synthesis . These methods typically involve the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) or thioglycolic acid derivatives under basic conditions .
Industrial Production Methods
Industrial production of thiophene derivatives often employs efficient and scalable synthetic strategies. These methods focus on optimizing reaction conditions to achieve high yields and purity. Techniques such as catalytic dearomatization and multicomponent reactions are commonly used .
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-4-[4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]cyclohexyl]phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene rings to dihydrothiophenes.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophene derivatives .
Scientific Research Applications
N-[2-methyl-4-[4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]cyclohexyl]phenyl]thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
Mechanism of Action
The mechanism of action of N-[2-methyl-4-[4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]cyclohexyl]phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including enzyme inhibition and receptor binding. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure
Uniqueness
N-[2-methyl-4-[4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]cyclohexyl]phenyl]thiophene-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiophene ring with other functional groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-[2-methyl-4-[4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]cyclohexyl]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O2S2/c1-19-17-23(11-13-25(19)31-29(33)27-5-3-15-35-27)21-7-9-22(10-8-21)24-12-14-26(20(2)18-24)32-30(34)28-6-4-16-36-28/h3-6,11-18,21-22H,7-10H2,1-2H3,(H,31,33)(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJYPYMFMFBGDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCC(CC2)C3=CC(=C(C=C3)NC(=O)C4=CC=CS4)C)NC(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-[2-[(4-methoxyphenyl)methyl]-1,3-benzoxazol-6-yl]methanone](/img/structure/B5166731.png)
![N-ethyl-N'-[2-(1-piperidinyl)ethyl]thiourea hydrochloride](/img/structure/B5166738.png)
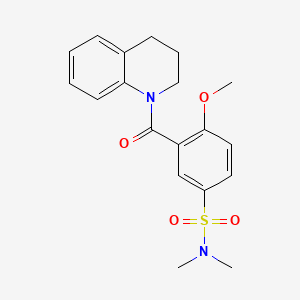
![5-(3-CHLOROPHENYL)-6-(4-METHYLPHENYL)-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE](/img/structure/B5166758.png)
![3-{[(4-methoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5166765.png)
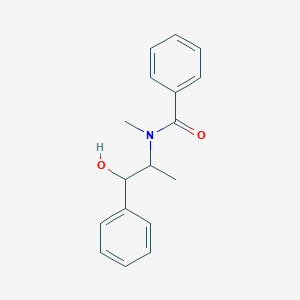
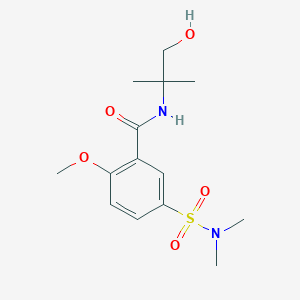
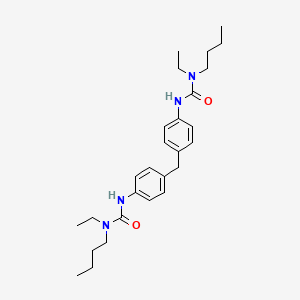
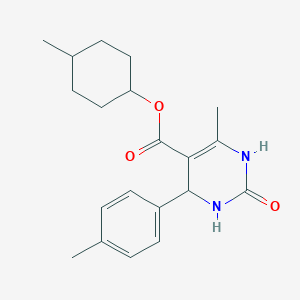
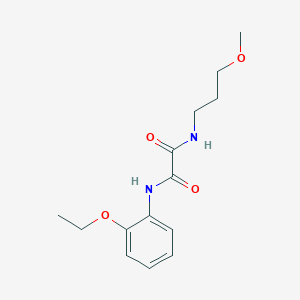
![(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione](/img/structure/B5166824.png)
![2-(Propan-2-YL)-4-[(1,3-thiazol-2-YL)carbamoyl]butanoic acid](/img/structure/B5166828.png)
![4-butoxy-N-[2-(cyclohexen-1-yl)ethyl]benzamide](/img/structure/B5166842.png)
